Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a compound with the CAS Number: 1622993-11-6 . It has a molecular weight of 256.06 and its linear formula is C8H6BRN3O2 . It is a yellow solid and should be stored at 0-8 C .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, there are general methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines . One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, were used .
Physical And Chemical Properties Analysis
“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a yellow solid . It has a molecular weight of 256.06 . The storage temperature is 0-8 C .
Scientific Research Applications
- Background : Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is part of a focused small molecule library. This research direction has led to the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate , which acts as a dipeptidyl peptidase 4 (DPP-4) inhibitor .
- Background : Researchers have explored N-acyltriazolopiperazine derivatives, including those based on this scaffold, as plausible therapeutics for sex hormone disorders .
- Background : A 2-aminopyrimidine/triazolopiperazine hybrid molecule derived from this compound has demonstrated potent antitumor effects .
- Background : Several P2X7 antagonists based on this scaffold have been identified as drug candidates for treating conditions accompanied by inflammation, such as rheumatoid arthritis and neuropathic pain .
- Background : Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate exhibits activities related to cardiovascular health .
Anti-Diabetic Agents
Neurokinin-3 Receptor Antagonists
Antitumor Activity
Inflammation Modulation
Cardiovascular Disorders
Hyperproliferative Disorders
Safety And Hazards
Future Directions
While specific future directions for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .
properties
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNVEBXWJDVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
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